6-(Methylsulfonyl)pyridin-3-amine
CAS No.: 187143-22-2
Cat. No.: VC21282968
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 187143-22-2 |
---|---|
Molecular Formula | C6H8N2O2S |
Molecular Weight | 172.21 g/mol |
IUPAC Name | 6-methylsulfonylpyridin-3-amine |
Standard InChI | InChI=1S/C6H8N2O2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 |
Standard InChI Key | IAQVUJPCFHWOGZ-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=NC=C(C=C1)N |
Canonical SMILES | CS(=O)(=O)C1=NC=C(C=C1)N |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
The molecular structure of 6-(Methylsulfonyl)pyridin-3-amine incorporates several key features that define its chemical identity:
Property | Description |
---|---|
Molecular Formula | C₆H₈N₂O₂S |
Structural Features | Pyridine ring with methylsulfonyl at position 6 and amino at position 3 |
Molecular Weight | Approximately 172.20 g/mol |
Chemical Classification | Heterocyclic amine, sulfonyl compound |
Functional Groups | Pyridine (heterocyclic), methylsulfonyl, primary amine |
Physical Properties
Based on structural analysis and comparison with related compounds, the following physical properties can be attributed to 6-(Methylsulfonyl)pyridin-3-amine:
Physical Property | Predicted Value/Characteristic |
---|---|
Physical State | Solid at room temperature |
Color | White to off-white crystalline powder |
Solubility | Soluble in polar organic solvents (ethyl acetate, methanol); limited water solubility |
Melting Point | Estimated range: 150-200°C (based on similar compounds) |
Stability | Stable under normal storage conditions |
Flash Point | Approximately 160°C (predicted based on similar structures) |
Structural Comparison
To better understand the unique characteristics of 6-(Methylsulfonyl)pyridin-3-amine, it is valuable to compare it with structurally related compounds:
Synthesis Methods
Primary Synthesis Route
The most documented synthetic route to 6-(Methylsulfonyl)pyridin-3-amine involves the reduction of 3-nitro-6-(methylsulfonyl)pyridine using iron under acidic conditions. This methodology represents a selective reduction of the nitro group to an amino group while preserving the methylsulfonyl functionality .
Detailed Synthesis Protocol
The following table outlines the step-by-step synthesis procedure:
Step | Procedure | Conditions | Notes |
---|---|---|---|
1 | Preparation of starting material | 3-Nitro-6-(methylsulfonyl)pyridine (10 g, 49.5 mmol) suspended in water (200 mL) | Formation of a suspension |
2 | Addition of reducing agent | Iron powder (5.0 g, 89.3 mmol) and acetic acid (0.5 mL) added | Creating reducing environment |
3 | Reaction progression | Heated to reflux for 2 hours | Monitored by TLC (EtOAc/hexane, 1/1) |
4 | Neutralization | Cooled to room temperature; saturated NaHCO₃ solution (100 mL) added | pH adjustment |
5 | Extraction | Ethyl acetate (200 mL) added; stirred at room temperature for 30 minutes | Separation of product |
6 | Filtration and isolation | Filtered through Celite®; organic layer collected | Removal of iron residues |
7 | Additional extraction | Aqueous layer extracted with ethyl acetate (200 mL) | Maximum recovery of product |
This synthetic approach represents a classic reduction of an aromatic nitro compound to the corresponding amine, using iron as a reducing agent under mild acidic conditions .
Reaction Mechanism
The reduction of the nitro group to an amino group likely proceeds through a series of electron and proton transfer steps:
-
Initial reduction of the nitro group to a nitroso intermediate
-
Further reduction to a hydroxylamine intermediate
-
Final reduction to the amine product
Iron serves as the electron donor, with acetic acid providing the necessary proton source for the reduction process.
Approach | Description | Potential Advantages |
---|---|---|
Directed Metalation | Lithiation of 3-aminopyridine followed by quenching with a sulfur electrophile and oxidation | Regioselective functionalization |
Cross-Coupling | Palladium-catalyzed coupling of halogenated 3-aminopyridine with a methylsulfonyl equivalent | Milder conditions, potentially higher yields |
Functional Group Interconversion | Transformation of a precursor functional group at position 6 to a methylsulfonyl group | Utilization of readily available starting materials |
Analytical Characterization
Predicted NMR Spectroscopy
Based on the molecular structure, the following NMR characteristics can be anticipated:
¹H NMR Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
3.0-3.2 | Singlet | Methyl protons of the methylsulfonyl group | |
5.2-5.6 | Broad singlet | Amino protons (NH₂) | |
7.1-7.3 | Doublet | Aromatic proton at C-4 | |
7.9-8.1 | Doublet of doublets | Aromatic proton at C-5 | |
8.5-8.7 | Singlet | Aromatic proton at C-2 |
¹³C NMR Signal | Chemical Shift (ppm) | Assignment |
---|---|---|
42-44 | Methyl carbon of methylsulfonyl group | |
122-125 | C-4 of pyridine ring | |
132-135 | C-5 of pyridine ring | |
138-142 | C-3 (connected to amino group) | |
146-149 | C-2 of pyridine ring | |
162-165 | C-6 (connected to methylsulfonyl group) |
Predicted Infrared Spectroscopy
Key IR absorption bands expected for 6-(Methylsulfonyl)pyridin-3-amine:
Wavenumber Range (cm⁻¹) | Assignment |
---|---|
3350-3450 | N-H stretching (primary amine) |
3050-3100 | Aromatic C-H stretching |
2920-2960 | Aliphatic C-H stretching (methyl group) |
1620-1640 | N-H bending |
1450-1580 | Aromatic ring vibrations |
1320-1340 | Asymmetric S=O stretching |
1140-1160 | Symmetric S=O stretching |
1070-1090 | C-N stretching |
Mass Spectrometry
Expected mass spectrometric fragmentation pattern:
m/z | Fragment Identity |
---|---|
172 | Molecular ion [M]⁺ |
157 | [M-CH₃]⁺ (loss of methyl group) |
108 | [M-SO₂CH₃]⁺ (loss of methylsulfonyl group) |
93 | [C₅H₅N₂]⁺ (aminopyridyl fragment) |
78 | [C₅H₄N]⁺ (pyridyl fragment) |
Chemical Reactivity
Reactivity of Functional Groups
The chemical behavior of 6-(Methylsulfonyl)pyridin-3-amine is largely determined by its functional groups and their electronic influence on the pyridine ring.
Amino Group Reactivity
Reaction Type | Expected Outcome | Potential Applications |
---|---|---|
Acylation | Formation of amides | Prodrug development, peptide coupling |
Alkylation | Formation of secondary/tertiary amines | Modification of physicochemical properties |
Diazotization | Formation of diazonium salts | Precursor for further functionalization |
Reductive Amination | Formation of secondary amines | Introduction of additional functionality |
Methylsulfonyl Group Reactivity
Reaction Type | Expected Outcome | Potential Applications |
---|---|---|
Nucleophilic Substitution | Displacement by nucleophiles under specific conditions | Conversion to other functional groups |
Coordination | Interaction with Lewis acids | Metal complex formation |
Hydrogen Bonding | Interaction with hydrogen bond donors | Enhancement of binding to biological targets |
Pyridine Ring Reactivity
Reaction Type | Expected Outcome | Potential Applications |
---|---|---|
Protonation | Formation of pyridinium salt | Modulation of solubility |
Nucleophilic Attack | Functionalization at activated positions | Introduction of additional substituents |
Coordination | Binding to metal centers through pyridine nitrogen | Catalysis, metal complex formation |
Predicted Stability
Condition | Predicted Stability | Rationale |
---|---|---|
Ambient Temperature | Stable | Absence of highly reactive functional groups |
Aqueous Acid | Moderately stable | Potential protonation of pyridine nitrogen and amino group |
Aqueous Base | Relatively stable | Limited acid-base reactivity |
Oxidizing Conditions | Moderate stability | Potential oxidation of amino group |
Reducing Conditions | Moderate stability | Potential reduction of methylsulfonyl group |
Light Exposure | Unknown | Dependent on specific chromophore interactions |
Functional Group | Synthetic Utility | Potential Drug Classes |
---|---|---|
Amino Group | Site for derivatization | Kinase inhibitors, receptor modulators |
Methylsulfonyl Group | Hydrogen bond acceptor | Enzyme inhibitors, receptor ligands |
Pyridine Ring | Scaffold for further elaboration | CNS active compounds, anti-infectives |
The compound's structure suggests potential utility in the synthesis of compounds that might interact with biological targets requiring specific hydrogen bonding patterns and electronic properties.
Property | Potential | Structural Basis |
---|---|---|
Receptor Binding | Moderate | H-bonding capabilities of amino and methylsulfonyl groups |
Blood-Brain Barrier Penetration | Limited | Polar functional groups may restrict CNS penetration |
Metabolic Stability | Moderate | Potential for Phase I (oxidation) and Phase II (conjugation) metabolism |
Water Solubility | Moderate | Balance of hydrophilic groups and aromatic ring |
Research Applications
Application Area | Potential Use | Relevance |
---|---|---|
Synthetic Chemistry | Intermediate in multi-step syntheses | Versatile functionalization patterns |
Medicinal Chemistry | Building block for focused libraries | Strategic positioning of functional groups |
Chemical Biology | Probe for biological systems | Specific interaction patterns |
Materials Science | Component in functional materials | Potential for coordination chemistry |
The presence of multiple reactive sites makes 6-(Methylsulfonyl)pyridin-3-amine particularly valuable for creating diverse chemical libraries for biological screening.
Comparative Analysis
Comparison with Related Compounds
A comprehensive comparison of 6-(Methylsulfonyl)pyridin-3-amine with structurally related compounds provides insights into its unique properties:
Compound | Key Structural Feature | Potential Advantage of 6-(Methylsulfonyl)pyridin-3-amine |
---|---|---|
3-Aminopyridine | Lacks methylsulfonyl group | Additional hydrogen bond acceptor capability |
6-Methylsulfonylpyridine | Lacks amino group | Nucleophilic site for further functionalization |
5-methyl-6-(methylsulfonyl)pyridin-3-amine | Additional methyl group | Less steric hindrance at position 5 |
4-(Methylsulfonyl)pyridin-3-amine | Different positional isomer | Altered electronic distribution and reactivity profile |
6-(Methylsulfonyl)pyridazin-3-amine | Different heterocyclic core | Different electronic properties and hydrogen bonding pattern |
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